D-Fructose, 6-azido-6-deoxy-

Description

Contextualization of Modified Carbohydrates in Chemical Biology and Glycobiology Research

Carbohydrates are fundamental to numerous biological processes, and their structural diversity plays a crucial role in cellular recognition, signaling, and interactions. helmholtz-hips.de In the fields of chemical biology and glycobiology, the study of carbohydrates and their conjugates (glycoconjugates) is paramount. However, the inherent complexity and limited methods for their synthesis and analysis present significant challenges. helmholtz-hips.de To overcome these hurdles, researchers utilize modified carbohydrates, which are synthetic analogs of natural sugars. These molecules are essential tools for investigating the structure and function of carbohydrates in biological systems. nih.gov

The modification of carbohydrate structures is a widespread natural phenomenon. nih.govrsc.org Post-glycosylational modifications (PGMs), such as sulfation, methylation, and acetylation, occur after the initial carbohydrate backbone is formed, further diversifying their structures and regulatory capacities. nih.govrsc.orgresearchgate.net Synthetic modified carbohydrates, designed to mimic these natural variations or to introduce novel functionalities, serve as invaluable probes in structure-activity relationship studies. nih.govrsc.org These synthetic probes are critical for elucidating the roles of carbohydrates in health and disease, including processes like bacterial and viral infections, tumor progression, and immune responses. helmholtz-hips.denih.gov

Significance of the Azido (B1232118) Moiety as a Bioorthogonal Handle in Scientific Investigations

The azido group (–N₃) is a cornerstone of bioorthogonal chemistry, a field that involves chemical reactions that can be performed in living systems without interfering with native biochemical processes. mdpi.comwikipedia.org The azide's utility stems from several key properties. It is small, metabolically stable, and absent in most biological systems, which prevents unwanted side reactions. wikipedia.orgru.nl These characteristics make it an ideal "bioorthogonal handle" that can be incorporated into biomolecules. acs.org

The primary application of the azido group in this context is in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgru.nld-nb.info These reactions allow for the specific and efficient labeling of azide-modified biomolecules with probes containing a complementary alkyne group. mdpi.com This two-step strategy involves first introducing the azide-containing molecule (the chemical reporter) into a biological system, where it is incorporated into target biomolecules through metabolic pathways. mdpi.com Subsequently, a probe molecule is introduced, which selectively reacts with the azide (B81097), allowing for detection, imaging, or isolation of the target. mdpi.com

The development of copper-free click chemistry, or SPAAC, was a significant advancement as it circumvents the cellular toxicity associated with the copper catalyst used in CuAAC, making it suitable for studies in living cells. wikipedia.orgacs.org The versatility and reliability of azide-based bioorthogonal chemistry have made it an indispensable tool for studying a wide range of biological molecules and processes, including glycans, proteins, and nucleic acids. mdpi.comd-nb.info

Overview of D-Fructose, 6-azido-6-deoxy- as a Specialized Chemical Probe in Research Methodologies

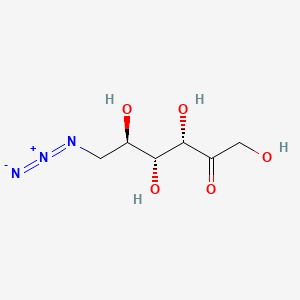

D-Fructose, 6-azido-6-deoxy- is a modified fructose (B13574) molecule where the hydroxyl group at the 6th position is replaced by an azido group. chemsynlab.comcymitquimica.com This specific modification transforms the sugar into a valuable chemical probe for a variety of research applications. cymitquimica.comlookchem.com Its primary utility lies in its ability to be metabolized by cells and incorporated into biomolecules, thereby introducing a bioorthogonal azido handle for subsequent chemical manipulation. biosynth.com

One of the key applications of D-Fructose, 6-azido-6-deoxy- and similar azido sugars is in metabolic labeling. For instance, the related compound 6-azido-6-deoxy-D-glucose has been used to study cellular metabolism and the substrate promiscuity of enzymes like O-GlcNAc transferase. nih.gov By treating cells with the acetylated form of these azido sugars, researchers can achieve robust labeling of various proteins. nih.gov This allows for the visualization and identification of glycoconjugates and the investigation of glycosylation processes in living cells.

The compound has been shown to be a substrate for certain enzymes and transporters. For example, 6-azido-6-deoxy-D-fructose can be condensed with glyceraldehyde in the presence of aldolase (B8822740). chemsynlab.combiosynth.com This demonstrates its potential to interact with and be processed by cellular machinery, making it a useful tool for studying metabolic pathways and enzyme function.

Table of Compound Properties:

| Property | Value |

|---|---|

| IUPAC Name | (3S,4R,5R)-6-azido-1,3,4,5-tetrahydroxyhexan-2-one |

| CAS Number | 115827-10-6 |

| Molecular Formula | C₆H₁₁N₃O₅ |

| Molecular Weight | 205.17 g/mol |

| SMILES | C(C(C(C(C(=O)CO)O)O)O)N=[N+]=[N-] |

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5R)-6-azido-1,3,4,5-tetrahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h3,5-6,10-11,13-14H,1-2H2/t3-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCFCMVDOWDQHL-UYFOZJQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for D Fructose, 6 Azido 6 Deoxy and Its Research Analogs

Regioselective Azidation Strategies at the C6 Position of Fructose (B13574) and Derivatives

The primary hydroxyl group at the C6 position of fructose is the most reactive, allowing for its selective functionalization. Various methods have been developed to introduce the azide (B81097) moiety specifically at this position.

A robust and widely used method for introducing an azide group at the C6 position involves a two-step sequence: activation of the primary alcohol and subsequent nucleophilic substitution. The hydroxyl group is first converted into a better leaving group, typically a sulfonate ester like a tosylate (p-toluenesulfonate) or triflate (trifluoromethanesulfonate). masterorganicchemistry.com This activation is necessary because the hydroxide (B78521) ion (HO-) is a poor leaving group. masterorganicchemistry.com

The synthesis begins with the selective tosylation of a suitably protected fructose derivative. For instance, reacting 1,2-O-isopropylidene-α-D-glucofuranose, a related sugar, with tosyl chloride in pyridine (B92270) selectively activates the primary C6 hydroxyl group. nih.gov A similar strategy is applied to fructose derivatives. The resulting 6-O-tosyl intermediate is then treated with an azide salt, such as sodium azide (NaN3), in a polar aprotic solvent like dimethylformamide (DMF). The azide anion (N3-) acts as a potent nucleophile, displacing the tosylate group via an SN2 reaction to yield the desired 6-azido-6-deoxy product. nih.govncsu.edu The high nucleophilicity of the azide anion ensures efficient substitution, particularly at the sterically accessible primary C6 position. ncsu.edu This approach has been successfully applied to various polysaccharides, demonstrating the selective conversion of primary tosylates to azides. ncsu.edu

| Step | Reagents and Conditions | Purpose | Reference |

| Activation | Tosyl chloride (TsCl), Pyridine | Converts the C6-OH into a good leaving group (OTs). | nih.gov |

| Substitution | Sodium azide (NaN3), Dimethylformamide (DMF), Heat | Displaces the tosylate group with an azide group via SN2 reaction. | nih.gov |

The Mitsunobu reaction offers a direct, one-pot method for converting a primary alcohol into an azide with inversion of configuration. wikipedia.orgcommonorganicchemistry.com This reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org

In the context of fructose synthesis, a protected fructose derivative with a free primary hydroxyl group at C6 is treated with the Mitsunobu reagents in the presence of an azide source. Hydrazoic acid (HN3) or its synthetic equivalents can be used as the nucleophile. researchgate.net The reaction mechanism involves the activation of the alcohol by the PPh3/DEAD combination, forming a good leaving group in situ, which is then displaced by the azide nucleophile. organic-chemistry.org The Mitsunobu reaction is particularly valuable for its mild conditions and broad applicability in carbohydrate chemistry, including the functionalization of primary and secondary hydroxyl groups. researchgate.netnih.gov

| Reagent | Role | Reference |

| Alcohol | Substrate (e.g., protected D-fructose) | wikipedia.org |

| Triphenylphosphine (PPh3) | Reductant / Activator | organic-chemistry.org |

| DEAD or DIAD | Oxidant / Activator | wikipedia.org |

| Hydrazoic Acid (HN3) | Azide source / Nucleophile | researchgate.net |

Chemoenzymatic strategies leverage the high selectivity of enzymes for specific transformations, often minimizing the need for extensive protecting group manipulations. Aldolases, such as D-fructose-6-phosphate aldolase (B8822740) (FSA), are particularly useful for forming carbon-carbon bonds with high stereocontrol. researchgate.net

A potential chemoenzymatic route to 6-azido-6-deoxy-fructose involves the FSA-catalyzed aldol (B89426) addition of dihydroxyacetone (DHA) or dihydroxyacetone phosphate (B84403) (DHAP) to an azido-containing aldehyde acceptor. For example, FSA can catalyze the reaction between a donor like dihydroxyacetone and a three-carbon azido (B1232118) aldehyde, such as 2-azido-3-hydroxypropanal, to generate a 6-azido-6-deoxy keto-sugar precursor. researchgate.net This approach allows for the concise synthesis of complex and novel azido sugars and their iminocyclitol derivatives. researchgate.net Further enzymatic steps, such as isomerization or epimerization, can then be used to access different sugar configurations. nih.gov

Synthesis from Key Fructose-Derived Intermediates (e.g., D-psicofuranose, protected fructopyranose)

The synthesis of D-Fructose, 6-azido-6-deoxy- can be efficiently achieved starting from well-established, protected fructose intermediates. The choice of intermediate dictates the subsequent reaction pathway.

Starting from a protected D-fructopyranose derivative is a common strategy. For example, using a starting material where all hydroxyl groups except the one at C6 are protected allows for direct and selective activation and substitution as described in section 2.1.1. researchgate.net A multi-step sequence might involve the conversion of D-fructose into a stable, protected donor, such as 1-O-acetyl-3,4,5-tri-O-benzyl-β-D-fructopyranosyl fluoride, which can then be manipulated at the C6 position if the protecting group strategy is adjusted. researchgate.net

Synthesis can also proceed through isomeric intermediates. For instance, D-psicose (an epimer of D-fructose) can be a starting point. Enzymatic methods can interconvert related sugars, such as the epimerization of L-rhamnulose (6-deoxy-L-fructose) to 6-deoxy-L-psicose using D-tagatose 3-epimerase (DTE). nih.gov A similar enzymatic or chemical epimerization strategy could be envisioned to convert a more accessible 6-azido-6-deoxy sugar into the corresponding fructose analog. The synthesis of locked furanose analogues of fructose, starting from D-mannose or D-glucose, highlights the use of key cyclization and epimerization steps to construct specific fructose-like scaffolds. biu.ac.il

Derivatization from D-Fructose, 6-azido-6-deoxy- to other Azido Sugars via Isomerization or Transformation

Once D-Fructose, 6-azido-6-deoxy- is synthesized, it can serve as a precursor for other valuable azido sugars through isomerization or other chemical transformations. These transformations can alter the stereochemistry at specific centers or change the ring form (pyranose vs. furanose).

Enzymatic isomerization is a powerful tool for these conversions. For example, L-rhamnose isomerase can catalyze the isomerization between an aldose (L-rhamnose, 6-deoxy-L-mannose) and a ketose (L-rhamnulose, 6-deoxy-L-fructose). nih.gov A similar isomerase could potentially be used to convert 6-azido-6-deoxy-glucose into 6-azido-6-deoxy-fructose. Furthermore, epimerases can alter the stereochemistry at a single carbon center. D-tagatose 3-epimerase (DTE), for instance, interconverts L-rhamnulose and 6-deoxy-L-psicose by acting at the C3 position. nih.gov Applying such an enzyme to D-Fructose, 6-azido-6-deoxy- could yield 6-azido-6-deoxy-D-psicose. These enzymatic reactions are often performed in one-pot systems, providing efficient pathways to a variety of rare azido sugars. researchgate.netnih.gov

Chemical Transformations and Bioconjugation Strategies Utilizing D Fructose, 6 Azido 6 Deoxy

Bioorthogonal Click Chemistry Applications

Bioorthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. researchgate.net The azide (B81097) group of D-Fructose, 6-azido-6-deoxy- is an exemplary bioorthogonal handle, primarily utilized in cycloaddition reactions with alkynes. nih.gov

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining an azide and a terminal alkyne. nih.govorganic-chemistry.org This reaction's reliability, high yield, and compatibility with aqueous environments make it a cornerstone in the design of biochemical probes. illinois.edu In this context, D-Fructose, 6-azido-6-deoxy- serves as a building block that can be conjugated to various alkyne-modified reporter molecules, such as fluorophores, biotin (B1667282), or other bioactive compounds.

The general mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. organic-chemistry.org The reaction is often accelerated by the use of copper-coordinating ligands. nih.gov For example, a research probe could be designed by reacting D-Fructose, 6-azido-6-deoxy- with an alkyne-functionalized fluorophore. This resulting glycoconjugate can be used to study carbohydrate-protein interactions or for cellular imaging. mdpi.com The triazole linkage formed is exceptionally stable to metabolic degradation, ensuring the integrity of the probe in biological systems. nih.gov

Table 1: Examples of Research Probes Synthesized via CuAAC with Azido-Sugars

| Azido-Sugar Component | Alkyne-Modified Reporter | Resulting Probe Type | Potential Research Application |

|---|---|---|---|

| D-Fructose, 6-azido-6-deoxy- | Alkyne-TAMRA | Fluorescent Glycan Probe | Cellular imaging and tracking |

| 6-Azido-6-deoxy-glucose | Alkyne-Biotin | Affinity Probe | Protein pull-down assays, interaction studies |

| 6-Azido-6-deoxy-galactose | Propargyl-modified peptide | Glycopeptide Probe | Studying glycosyltransferase activity |

A significant advancement in click chemistry for in vivo applications is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction eliminates the need for a cytotoxic copper catalyst by utilizing a strained cyclooctyne (B158145), which reacts spontaneously with an azide. nih.gov The high ring strain of cyclooctynes (approximately 18 kcal/mol) provides the driving force for the [3+2] cycloaddition with azides, proceeding rapidly at physiological temperatures. nih.gov

The absence of a metal catalyst makes SPAAC particularly suitable for labeling biomolecules in living cells and organisms with minimal perturbation. nih.gov D-Fructose, 6-azido-6-deoxy- can be metabolically incorporated into glycans, and the azide handle can then be targeted with a cyclooctyne-linked probe for applications in live-cell imaging or proteomics. nih.gov The kinetics of SPAAC can be tuned by modifying the structure of the cyclooctyne, with reaction rates influenced by factors such as ring strain and electronic effects. nih.govmagtech.com.cn

Table 2: Comparison of Second-Order Rate Constants for SPAAC with Various Cyclooctynes

| Cyclooctyne Derivative | Reactant | Rate Constant (M⁻¹s⁻¹) | Key Feature |

|---|---|---|---|

| Cyclooctyne (OCT) | Benzyl azide | ~10⁻³ | Baseline reactivity |

| Dibenzocyclooctyne (DIBO) | Benzyl azide | ~10⁻¹ | Increased strain, faster kinetics |

| Bicyclononyne (BCN) | Aromatic azides | ~1 | Favorable kinetics with specific azides nih.gov |

Staudinger Ligation in Glycoconjugate Formation for Academic Studies

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond from the reaction of an azide with a specifically engineered triarylphosphine. This reaction has been instrumental in the field of chemical biology for the synthesis of glycoconjugates and for labeling biomolecules.

The process is initiated by the reaction of the azide group on a molecule like D-Fructose, 6-azido-6-deoxy- with a phosphine (B1218219) that is functionalized with an electrophilic trap, typically a methyl ester, located ortho to the phosphorus atom. This leads to the formation of an aza-ylide intermediate. In a subsequent intramolecular step, the aza-ylide attacks the ester, resulting in a rearranged, stable amide bond and the release of a phosphine oxide byproduct.

This method has been widely used in academic research to attach azido-sugars to peptides or proteins, creating neoglycoproteins for studying glycosylation. It offers a reliable way to form a native amide linkage without the need for catalysts, although it is known to have slower kinetics compared to click chemistry reactions.

Reductive Transformations of the Azido (B1232118) Moiety to Amine Derivatives for Further Functionalization

The azido group of D-Fructose, 6-azido-6-deoxy- can be chemically reduced to a primary amine (D-Fructose, 6-amino-6-deoxy-), providing a versatile precursor for a wide range of further chemical modifications. This transformation is a key step in synthesizing more complex sugar derivatives and glycoconjugates where an amine linkage is desired.

Several reagents can achieve this reduction chemoselectively, without affecting other functional groups on the fructose (B13574) backbone. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C) is a clean and efficient method.

Staudinger Reduction: The classic Staudinger reaction, using a phosphine like triphenylphosphine (B44618) (PPh₃) followed by hydrolysis of the intermediate iminophosphorane, yields the amine.

Thiol-mediated Reduction: Reagents like dithiothreitol (B142953) (DTT) can effectively reduce azides to amines under mild, aqueous conditions, which is particularly useful for reactions involving sensitive biomolecules.

Once formed, the 6-amino group can be functionalized in numerous ways. For instance, it can be acylated to form amides, reacted with isothiocyanates to yield thioureas, or undergo reductive amination with aldehydes or ketones to create secondary amines. This opens up pathways to attach a diverse array of moieties, including biotin for affinity purification, fluorescent dyes for imaging, or linkage to solid supports for chromatographic applications.

Formation of Advanced Glycoconjugates and Neo-Glycopolymers for Biochemical Research

The functional handles installed on D-fructose, primarily through the reactions described above, are pivotal for the construction of advanced glycoconjugates and neo-glycopolymers. These complex macromolecules are designed for a variety of biochemical research applications, including the study of carbohydrate-binding proteins (lectins), enzyme activity, and cellular recognition processes.

Advanced Glycoconjugates: By employing CuAAC, SPAAC, or Staudinger ligation, D-Fructose, 6-azido-6-deoxy- can be conjugated to peptides, proteins, lipids, or other small molecules. For example, attaching this fructose derivative to a peptide backbone creates a specific glycopeptide that can be used to investigate the substrate specificity of glycosyltransferases or to probe the binding pockets of lectins.

Neo-Glycopolymers: Neo-glycopolymers are synthetic polymers decorated with carbohydrate units. D-Fructose, 6-azido-6-deoxy-, after conversion to an amine or directly via its azide, can be attached to a polymer backbone. For instance, the amine derivative can be coupled to a poly(acrylamide) or poly(lysine) backbone. Alternatively, an alkyne-containing monomer can be copolymerized to create a polymer that can be "clicked" with D-Fructose, 6-azido-6-deoxy-. These multivalent structures are powerful tools for studying the "glycocluster effect," where the simultaneous presentation of multiple sugar units leads to a significant enhancement in binding affinity to lectins compared to the corresponding monosaccharide.

These synthetic glycostructures serve as essential tools in glycobiology, enabling researchers to dissect the complex roles of carbohydrates in biological systems.

Applications of D Fructose, 6 Azido 6 Deoxy in Advanced Chemical Biology Research

Metabolic Labeling for Glycan and Glycoprotein Research

Metabolic labeling with azido (B1232118) sugars is a cornerstone technique for studying glycans and glycoproteins. nih.govresearchgate.netresearchgate.netsemanticscholar.org This process involves introducing a sugar analog, such as 6-azido-6-deoxy-D-fructose, to cells or organisms. nih.govresearchgate.net The cellular machinery recognizes the analog and incorporates it into biosynthetic pathways, ultimately integrating it into glycoconjugates like glycoproteins. nih.govresearchgate.netresearchgate.net The embedded azide (B81097) group then serves as a chemical handle for subsequent detection and analysis. nih.govresearchgate.net

6-azido-6-deoxy-D-fructose enables detailed investigation of glycosylation pathways. When introduced to cellular models, this fructose (B13574) analog is metabolized and incorporated into various glycans. By tracking the distribution and final destination of the azide-labeled molecules, researchers can elucidate the complex steps of glycan biosynthesis and modification. This approach has been instrumental in understanding how cells process fructose and its derivatives, and how these molecules are integrated into larger biological structures. The ability to visualize the resulting glycoconjugates provides direct insight into the spatial and temporal dynamics of glycosylation within the cell.

The azide moiety on 6-azido-6-deoxy-D-fructose allows for the dynamic tracing of sugar metabolism in both laboratory cell cultures (in vitro) and non-human living organisms (in vivo). nih.gov Researchers can follow the uptake, transport, and metabolic fate of the fructose analog over time. nih.govresearchgate.net By using advanced analytical techniques, such as mass spectrometry, the conversion of the azido-fructose into various metabolic intermediates and its incorporation into final glycoconjugates can be quantified. nih.govresearchgate.net This provides a temporal map of sugar flux through different metabolic and biosynthetic networks, offering insights into how these pathways are regulated under various physiological conditions.

The use of unnatural sugar analogs like 6-azido-6-deoxy-D-fructose is a key strategy for exploring the substrate tolerance of enzymes involved in glycosylation. nih.govnih.gov The successful incorporation of this modified fructose into glycoproteins by enzymes such as O-GlcNAc Transferase (OGT) demonstrates the enzyme's promiscuity, meaning its ability to recognize and process substrates that deviate from its natural counterparts. nih.govnih.gov For instance, studies using the related compound 6-azido-6-deoxy-glucose have shown that OGT can transfer the modified sugar to proteins. nih.govnih.gov Conversely, experiments have also shown that labeling with such analogs can occur even when key enzymes in the canonical pathway, like glutamine-fructose-6-phosphate aminotransferase (GFAT), are knocked out, indicating that the analog may bypass certain enzymatic steps. nih.gov This highlights the utility of azido-sugars in uncovering alternative metabolic routes and the flexibility of the cellular glycosylation machinery. nih.gov

| Enzyme Studied | Research Finding with Azido-Sugar Analog | Reference |

| O-GlcNAc Transferase (OGT) | Demonstrates substrate promiscuity by successfully transferring azide-modified sugars onto proteins. | nih.govnih.gov |

| Glutamine-fructose-6-phosphate aminotransferase (GFAT) | Labeling with a 6-azido sugar analog was not affected by GFAT knockout, suggesting the analog bypasses this canonical enzyme. | nih.gov |

Development of Bioorthogonal Reporter Systems for Molecular Detection and Visualization

The azide group in 6-azido-6-deoxy-D-fructose is a bioorthogonal reporter, meaning it does not react with native biological molecules but can be specifically targeted with an external chemical probe. nih.govresearchgate.netresearchgate.net Once the azido-fructose is metabolically incorporated into cellular glycans, the azide handle can be covalently linked to a reporter molecule using highly specific and efficient chemical reactions like the Staudinger ligation or copper-catalyzed "click chemistry". researchgate.netresearchgate.net These reporter molecules can be fluorescent dyes for visualization by microscopy, or affinity tags like biotin (B1667282) for the isolation and enrichment of the labeled glycoproteins. nih.govresearchgate.net This two-step approach allows for precise detection and imaging of glycosylation events within cells and organisms. nih.govresearchgate.net

| Bioorthogonal Reaction | Reporter Molecule | Application |

| Staudinger Ligation | Phosphine-FLAG | Glycoprotein enrichment for proteomic analysis |

| Click Chemistry (e.g., CuAAC) | Alkyne-Fluorophore | Visualization of glycans via fluorescence microscopy |

| Strain-Promoted Cycloaddition | DBCO-Biotin | Flow cytometry and affinity purification of labeled cells/proteins |

Studies on Carbohydrate Transport Mechanisms in Cellular and Model Systems (e.g., GLUT-mediated transport)

Fructose is transported across cell membranes by specific transporter proteins, notably GLUT5. nih.gov Modified fructose analogs, including 6-azido-6-deoxy-D-fructose, are valuable tools for studying the mechanisms of these transporters. By introducing the azido-fructose analog to cells, researchers can measure its rate of uptake and determine if it competes with natural fructose, thereby providing insights into the substrate specificity of transporters like GLUT5. The azide group allows for the subsequent quantification of the transported sugar within the cell, helping to characterize the kinetics and regulation of fructose transport in various cellular and model systems.

Affinity Labeling and Proteomic Identification of Carbohydrate-Binding Proteins and Glycoproteins in Biological Samples

The azide group on 6-azido-6-deoxy-D-fructose can be utilized in affinity labeling strategies to identify carbohydrate-binding proteins. nih.govnih.govresearchgate.net In this approach, the azide can be chemically converted into a more reactive species through photo-affinity labeling (PAL). nih.govnih.govresearchgate.net When a protein binds to the fructose analog, UV light can be used to trigger the azide to form a covalent bond with the interacting protein. nih.govresearchgate.net This permanently links the sugar to its binding partner. The labeled proteins can then be enriched from complex biological samples using the azide as a handle for click chemistry with a biotin tag. nih.govresearchgate.net Subsequent analysis by mass spectrometry allows for the identification of these previously unknown carbohydrate-binding proteins and glycoproteins, expanding our understanding of the glyco-interactome. nih.govresearchgate.net

Integration in Imaging Modalities for Research (focus on chemical probe, not clinical imaging)

The application of D-Fructose, 6-azido-6-deoxy- as a chemical probe is particularly valuable in the context of research-focused imaging modalities where the goal is to elucidate fundamental biological mechanisms rather than clinical diagnosis. The versatility of the azido handle allows for its integration with a wide array of imaging techniques designed to probe cellular and molecular function.

One of the primary applications is in fluorescence microscopy. After metabolic labeling with 6-azido-6-deoxy-D-fructose and subsequent click reaction with a fluorescent alkyne, researchers can visualize the uptake and distribution of the fructose analog in living or fixed cells. This approach has been instrumental in studying the activity of fructose transporters like GLUT5, which are often overexpressed in certain cancer cell lines. By comparing the fluorescence intensity in different cell types or under various experimental conditions, the dynamics of fructose transport can be meticulously investigated.

For instance, studies on breast cancer cell lines, which are known to upregulate GLUT5, can utilize this chemical probe to screen for inhibitors of fructose uptake. In such an experiment, cells would be incubated with 6-azido-6-deoxy-D-fructose in the presence and absence of a potential inhibitor. A reduction in the fluorescent signal in the presence of the inhibitor would indicate its efficacy in blocking fructose transport.

The following table summarizes the typical components and outcomes of such an imaging experiment:

| Experimental Component | Description | Purpose |

| Chemical Probe | D-Fructose, 6-azido-6-deoxy- | To be metabolically incorporated via fructose transporters. |

| Biological System | Cultured cells (e.g., cancer cell lines with high GLUT5 expression) | To study fructose uptake and metabolism in a specific biological context. |

| Detection Reagent | Alkyne- or DBCO-conjugated fluorophore (e.g., Alexa Fluor 488-alkyne) | To specifically label the incorporated azido-fructose via click chemistry. |

| Imaging Modality | Confocal Fluorescence Microscopy | To visualize the subcellular localization and quantify the uptake of the probe. |

| Potential Finding | Increased fluorescence in cancer cells compared to control cells. | Demonstrates enhanced fructose uptake, potentially mediated by GLUT5. |

Furthermore, this chemical probe strategy can be adapted for more advanced imaging techniques. For example, by using fluorophores with different spectral properties, it is possible to perform multi-color imaging experiments to co-localize fructose metabolism with other cellular processes or structures. The development of fluorogenic probes, which only become fluorescent upon reaction with the azide, offers the advantage of reducing background noise and enabling no-wash imaging of living cells.

Detailed research findings have demonstrated the specificity of this approach. The uptake of azide-modified sugars is a time- and concentration-dependent process. Subsequent labeling with a fluorescent reporter via click chemistry allows for the sensitive detection of metabolically incorporated sugars. In studies using analogous azido-sugars, it has been shown that the resulting fluorescence is significantly reduced when cells are co-incubated with an excess of the natural sugar, confirming that the uptake is mediated by the specific transporters.

The data below illustrates hypothetical results from a study comparing fructose probe uptake in a high GLUT5-expressing cell line versus a low GLUT5-expressing cell line.

| Cell Line | GLUT5 Expression | Mean Fluorescence Intensity (Arbitrary Units) |

| Cell Line A | High | 850 ± 45 |

| Cell Line B | Low | 120 ± 15 |

| Cell Line A + Fructose | High | 150 ± 20 |

These findings underscore the power of D-Fructose, 6-azido-6-deoxy- as a chemical probe to dissect the intricacies of fructose metabolism and transport in a research setting, providing valuable insights into cellular physiology and disease states.

D Fructose, 6 Azido 6 Deoxy in Materials Science and Glyconanotechnology Research

Engineering of Carbohydrate-Based Polymers and Hydrogels

The azide (B81097) functionality of 6-azido-6-deoxy sugars is instrumental in the synthesis of novel carbohydrate-based polymers and the cross-linking of hydrogels. cellulosechemtechnol.ronih.gov The principle lies in the CuAAC reaction, where the azide group on the sugar reacts with an alkyne-functionalized molecule to form a stable triazole linkage. sigmaaldrich.comwikipedia.org This methodology offers a modular and highly efficient way to create cross-linked polymer networks with tailored properties. cellulosechemtechnol.rorsc.org

Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, have been successfully synthesized using this approach. cellulosechemtechnol.ro For instance, researchers have created hydrogels by cross-linking polysaccharides functionalized with azide groups, such as 6-deoxy-6-azido chitosan, with molecules bearing two or more alkyne functions. mdpi.com The reaction proceeds efficiently at room temperature, allowing for the formation of stable gel networks. mdpi.comcellulosechemtechnol.ro The properties of these hydrogels, such as their mechanical strength and swelling capacity, can be controlled by factors like the degree of substitution of the azide groups and the nature of the alkyne cross-linker. cellulosechemtechnol.ro

Similarly, cellulose (B213188) derivatives bearing azide groups have been reacted with alkyne-containing molecules to generate new functional polymers and hydrogels. cellulosechemtechnol.roresearchgate.net This "click" approach allows for the attachment of various functional moieties to the polysaccharide backbone, leading to materials with specific properties. mdpi.com The high efficiency and specificity of the CuAAC reaction ensure that the sensitive carbohydrate structures are preserved while creating robust, covalently linked networks. sigmaaldrich.comnih.gov

Table 1: Examples of Hydrogel Synthesis Using Azido-Functionalized Polysaccharides

| Polysaccharide Backbone | Azide Derivative | Alkyne Cross-linker | Reaction Type | Application | Reference |

| Chitosan | 6-deoxy-6-azido chitosan | 1,7-octadiyne, 1,4-diethynylbenzene | CuAAC | Biomaterial Scaffolding | mdpi.com |

| Cellulose | 6-azido-6-deoxycellulose | Alkyne-bearing molecules | CuAAC | Functional Materials | mdpi.comcellulosechemtechnol.ro |

| Polyethylene Glycol (PEG) | Azido-tetrafunctional PEG | α,ω-alkyne-telechelic PEG | CuAAC | Tunable Hydrogels | cellulosechemtechnol.ro |

Fabrication of Glyco-Nanomaterials and Microarrays for Biosensing Research

The same click chemistry principles that apply to hydrogel formation are also harnessed to create sophisticated glyco-nanomaterials and microarrays for biosensing applications. By attaching D-Fructose, 6-azido-6-deoxy- or similar azido (B1232118) sugars to surfaces or nanoparticles, researchers can fabricate platforms for studying carbohydrate-mediated biological events. mdpi.comresearchgate.net

Glyco-nanomaterials, such as gold nanoparticles or quantum dots decorated with a dense layer of specific carbohydrates, are powerful tools for probing glycan-protein interactions. The azide group on the fructose (B13574) derivative allows for its efficient conjugation to alkyne-modified nanoparticles. This creates a well-defined, multivalent presentation of the sugar on the nanoparticle surface, mimicking the glycocalyx on cell surfaces and enhancing binding affinity to target proteins.

Carbohydrate microarrays are another key application, enabling high-throughput analysis of biomolecular interactions. researchgate.net In this technology, different sugars are immobilized in a spatially defined pattern on a solid support, such as a glass slide. To fabricate such an array, a surface is first functionalized with alkyne groups. Then, a solution containing D-Fructose, 6-azido-6-deoxy- is "clicked" onto specific spots. This process can be repeated with a variety of other azido sugars to create a diverse microarray. When a sample containing a fluorescently labeled protein is applied to the array, binding to specific sugars can be detected by fluorescence, providing a detailed profile of the protein's carbohydrate-binding specificity. The bioorthogonality of the click reaction ensures that the sugars are attached without altering their structure or interfering with subsequent biological assays. researchgate.net

Surface Functionalization with D-Fructose, 6-azido-6-deoxy- for Biomolecular Interaction Studies

Functionalizing surfaces with carbohydrates is crucial for investigating a wide range of biological recognition processes, from cell adhesion to pathogen binding. D-Fructose, 6-azido-6-deoxy- serves as an excellent building block for this purpose due to the versatility of its azide group for surface immobilization via click chemistry. sigmaaldrich.commdpi.com

The process typically involves modifying a surface (e.g., silicon, gold, or a polymer) with alkyne groups. The surface is then exposed to a solution of D-Fructose, 6-azido-6-deoxy- in the presence of a copper(I) catalyst, leading to the covalent attachment of the fructose molecules through a stable triazole ring. sigmaaldrich.com This method offers several advantages over traditional surface chemistry techniques:

High Specificity: The azide and alkyne groups react exclusively with each other, preventing non-specific side reactions with other functionalities on the surface or the biomolecule. sigmaaldrich.com

Efficiency: The reaction proceeds with high yields under mild, aqueous conditions, which is ideal for preserving the integrity of both the carbohydrate and the underlying substrate. sigmaaldrich.comnih.gov

Control: It allows for precise control over the density and orientation of the immobilized sugars on the surface.

Once functionalized, these "glyco-surfaces" can be used in various analytical techniques, such as Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM), to study the kinetics and thermodynamics of fructose-binding proteins or other biomolecules in real-time. This provides valuable insights into the molecular basis of carbohydrate recognition.

Table 2: Key Reactions and Components in Functionalization

| Component | Role | Key Functional Group | Reaction | Linkage Formed |

| D-Fructose, 6-azido-6-deoxy- | Immobilized Ligand | Azide (-N₃) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole |

| Surface/Polymer/Nanoparticle | Substrate | Terminal Alkyne (-C≡CH) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole |

| Copper(I) Salt | Catalyst | N/A | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | N/A |

Analytical and Spectroscopic Characterization Methodologies for D Fructose, 6 Azido 6 Deoxy and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Products and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of D-Fructose, 6-azido-6-deoxy- and its derivatives. semanticscholar.orgnih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are utilized to confirm the covalent structure of the synthesized molecule.

In the ¹H NMR spectrum of D-fructose, signals are typically observed in a complex pattern due to the equilibrium between different tautomeric forms (pyranose, furanose, and the open-chain keto form) in solution. nih.gov For 6-azido-6-deoxy-D-fructose, the key diagnostic signals are those associated with the protons on the C6 carbon. The introduction of the azide (B81097) group at the C6 position induces a significant downfield shift for the C6 protons (H-6a and H-6b) compared to the parent D-fructose molecule, where they appear as part of a hydroxymethyl group. This shift is a direct consequence of the electron-withdrawing nature of the azide moiety.

¹³C NMR spectroscopy provides complementary information, confirming the carbon skeleton. dtu.dk The most notable change in the ¹³C spectrum upon modification is the chemical shift of the C6 carbon. In native fructose (B13574), the C6 carbon resonance appears around 63-64 ppm. After azidation, this signal is shifted upfield to approximately 51-54 ppm, a characteristic shift for a carbon atom directly bonded to an azide group. The chemical shifts of the other carbon atoms in the ring (C1-C5) are generally less affected, providing a reliable fingerprint for the core fructose structure. researchgate.net Two-dimensional NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to assign all proton and carbon signals definitively by establishing proton-proton and proton-carbon correlations, respectively. nih.gov

| Atom | D-Fructose (β-pyranose form) ¹H δ (ppm) nih.gov | D-Fructose (β-pyranose form) ¹³C δ (ppm) | Expected D-Fructose, 6-azido-6-deoxy- ¹H δ (ppm) | Expected D-Fructose, 6-azido-6-deoxy- ¹³C δ (ppm) |

|---|---|---|---|---|

| C1 | ~3.6-3.8 (H-1a, H-1b) | ~64.8 | ~3.6-3.8 | ~64-65 |

| C2 | - | ~98.8 | - | ~98-99 |

| C3 | ~4.0-4.1 (H-3) | ~68.2 | ~4.0-4.1 | ~68-69 |

| C4 | ~3.8-3.9 (H-4) | ~70.1 | ~3.8-3.9 | ~70-71 |

| C5 | ~3.9-4.0 (H-5) | ~68.5 | ~3.9-4.0 | ~68-69 |

| C6 | ~3.7-3.8 (H-6a, H-6b) | ~63.2 | ~3.3-3.6 (shifted) | ~51-54 (shifted) |

Note: Exact chemical shifts can vary based on solvent, concentration, temperature, and the specific tautomeric form being observed.

Mass Spectrometry (MS) for Molecular Identification and Glycoprofiling Analysis

Mass spectrometry (MS) is a cornerstone technique for confirming the molecular weight and elemental composition of D-Fructose, 6-azido-6-deoxy-. Soft ionization techniques, particularly Electrospray Ionization (ESI), are commonly used as they allow for the analysis of polar, non-volatile molecules like sugars with minimal fragmentation. researchgate.net

In a typical ESI-MS analysis, the compound is detected as an adduct with a cation, such as a proton ([M+H]⁺), sodium ([M+Na]⁺), or ammonium ([M+NH₄]⁺). uni.lu For D-Fructose, 6-azido-6-deoxy- (molecular formula C₆H₁₁N₃O₅), the expected monoisotopic mass is 205.07 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, which in turn validates the elemental formula. nih.gov Fragmentation analysis (MS/MS) can provide further structural confirmation by showing characteristic losses of small molecules like water (H₂O) and formaldehyde (CH₂O), which are typical fragmentation patterns for carbohydrates. researchgate.net

Beyond simple identification, 6-azido-6-deoxy-D-fructose is a key tool for glycoprofiling through metabolic labeling. Cells can metabolize this azido-sugar, incorporating it into their glycoconjugates. The azide group serves as a bioorthogonal chemical handle. Labeled glycoproteins can then be detected and identified using mass spectrometry after reaction with a phosphine (B1218219) or alkyne probe (e.g., via Staudinger ligation or click chemistry) that also contains a reporter tag. This powerful application allows for the enrichment and identification of specific classes of glycoproteins from complex cellular lysates.

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₆H₁₂N₃O₅]⁺ | 206.07715 |

| [M+Na]⁺ | [C₆H₁₁N₃O₅Na]⁺ | 228.05909 |

| [M+K]⁺ | [C₆H₁₁N₃O₅K]⁺ | 244.03303 |

| [M+NH₄]⁺ | [C₆H₁₅N₄O₅]⁺ | 223.10369 |

| [M-H]⁻ | [C₆H₁₀N₃O₅]⁻ | 204.06259 |

Infrared (IR) Spectroscopy for Azide Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for confirming the successful incorporation of the azide functional group onto the fructose scaffold. The azide group (–N₃) possesses a very strong and characteristic asymmetric stretching vibration (νₐₛ) that appears in a region of the IR spectrum where few other functional groups absorb. libretexts.orgacs.org

This absorption is typically observed as a sharp, intense peak in the range of 2100–2160 cm⁻¹. nih.govactachemscand.org The presence of this distinct peak provides definitive evidence of the azide group in the product, while its absence in the starting material's spectrum confirms the conversion. The rest of the IR spectrum for 6-azido-6-deoxy-D-fructose will show features typical of a carbohydrate, such as a broad absorption band for O–H stretching around 3200–3500 cm⁻¹ and various C–O and C–C stretching vibrations in the fingerprint region (below 1500 cm⁻¹). scielo.brresearchgate.net The clear, uncluttered spectral window for the azide stretch makes IR spectroscopy a highly reliable qualitative check during the synthesis. researchgate.net

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O–H (hydroxyl) | Stretching | 3500 - 3200 | Broad, Strong |

| C–H (alkane) | Stretching | 3000 - 2850 | Medium |

| N₃ (azide) | Asymmetric Stretch | 2160 - 2100 | Sharp, Strong |

| C=O (ketone, open-chain form) | Stretching | ~1720 | Medium (often weak or absent) |

| N₃ (azide) | Symmetric Stretch | ~1260 | Weak-Medium |

| C–O (hydroxyl, ether) | Stretching | 1300 - 1000 | Strong |

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for both the purification of D-Fructose, 6-azido-6-deoxy- after synthesis and the subsequent assessment of its purity.

Thin-Layer Chromatography (TLC) is primarily used as a rapid, qualitative tool to monitor the progress of a chemical reaction. nih.gov By spotting the reaction mixture on a TLC plate (typically silica gel) and eluting it with an appropriate solvent system, one can visualize the disappearance of the starting material and the appearance of the product. The difference in polarity between the starting material (e.g., a 6-halo-6-deoxy-fructose derivative) and the more polar 6-azido product allows for their separation. The spots can be visualized using UV light (if the compound is UV-active) or by staining with reagents like p-anisaldehyde or potassium permanganate. nih.gov

Flash Column Chromatography is the standard method for purifying the crude product on a preparative scale. nih.gov This technique uses a stationary phase (most commonly silica gel) packed in a column. The crude mixture is loaded onto the column and eluted with a solvent system optimized by TLC. The different components of the mixture travel through the column at different rates based on their polarity, allowing for the isolation of the pure D-Fructose, 6-azido-6-deoxy-.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the final, quantitative assessment of purity. Using a high-efficiency column (e.g., an amino or C18 column) and a precisely controlled mobile phase, HPLC can separate the target compound from any remaining impurities with high resolution. nih.gov Detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are suitable for analyzing non-chromophoric compounds like sugars. The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks in the chromatogram. A purity of ≥95% is typically required for use in biological experiments.

| Technique | Primary Application | Stationary Phase (Typical) | Detection Method | Information Obtained |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring | Silica gel on glass/aluminum | Staining (e.g., p-anisaldehyde, KMnO₄) | Qualitative assessment of reaction completion |

| Flash Column Chromatography | Preparative purification | Silica gel | Collection of fractions, followed by TLC analysis | Isolation of the pure compound from byproducts |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Amino (HILIC), C18 (Reverse-Phase) | RID, ELSD, MS | Quantitative purity value (%) |

Computational and Theoretical Investigations of D Fructose, 6 Azido 6 Deoxy

Molecular Dynamics Simulations of Conformational Landscape and Flexibility

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational landscape and flexibility of D-fructose, 6-azido-6-deoxy-. These simulations model the atomic motions of the molecule over time, providing insights into the accessible conformations and the energetic barriers between them.

The conformational behavior of the furanose ring is a key aspect of fructose's structure. In its unmodified form, D-fructose can adopt various puckered conformations, such as the envelope (E) and twist (T) forms. The introduction of the 6-azido-6-deoxy modification is expected to influence the conformational equilibrium of the furanose ring. MD simulations can elucidate the preferred pucker of the ring and the frequency of transitions between different conformational states.

Furthermore, the flexibility of the exocyclic C5-C6 bond is of considerable interest. The rotation around this bond determines the orientation of the azido (B1232118) group relative to the furanose ring. This orientation is typically described by the torsion angle ω (O5-C5-C6-N1). The three staggered conformations are generally referred to as gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). MD simulations can predict the relative populations of these rotamers, which are influenced by steric and electronic interactions between the azido group and the rest of the molecule. The size and linear nature of the azide (B81097) functionality, which is significantly different from a hydroxyl group, can lead to altered rotamer populations compared to native fructose (B13574). nih.gov

Interactive Data Table: Predicted Rotamer Populations for the C5-C6 Bond in D-Fructose, 6-azido-6-deoxy- (Hypothetical Data Based on MD Simulations)

| Rotamer | Torsion Angle (ω) Range | Predicted Population (%) |

| gauche-gauche (gg) | 40° to 80° | 55 |

| gauche-trans (gt) | 160° to 200° | 35 |

| trans-gauche (tg) | -80° to -40° | 10 |

These simulations can also reveal the role of solvent in shaping the conformational landscape. The interactions between the azido group and surrounding water molecules, which differ from the hydrogen bonding capabilities of a hydroxyl group, can impact the conformational preferences of the molecule.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of D-fructose, 6-azido-6-deoxy-. These methods allow for the calculation of various molecular properties that govern the molecule's behavior in chemical reactions.

The introduction of the azido group significantly alters the electronic properties at the C6 position. The azide is an electron-withdrawing group, which can influence the charge distribution across the entire molecule. Quantum chemical calculations can map the electrostatic potential surface, highlighting regions of positive and negative charge. This information is crucial for understanding intermolecular interactions, including those with protein binding sites. A study on 3'-azido-3'-deoxythymidine (AZT) revealed that the terminal nitrogen atoms of the azide group exhibit a somewhat symmetrical distribution of Hirshfeld charges. mdpi.com A similar charge distribution is anticipated for the azide group in 6-azido-6-deoxy-D-fructose.

Furthermore, these calculations can determine the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The presence of the azide group is expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack at or near the C6 position.

Interactive Data Table: Calculated Electronic Properties of D-Fructose, 6-azido-6-deoxy- (Hypothetical DFT Calculation Results)

| Property | Value |

| Dipole Moment (Debye) | 3.5 |

| HOMO Energy (eV) | -7.2 |

| LUMO Energy (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 6.4 |

| Mulliken Charge on N1 | -0.25 |

| Mulliken Charge on N2 | +0.45 |

| Mulliken Charge on N3 | -0.20 |

These calculations can also be used to investigate the transition states of reactions involving the azido group, such as cycloaddition reactions, which are commonly used for bioconjugation. Understanding the activation energies for such reactions is vital for the application of 6-azido-6-deoxy-D-fructose as a chemical probe.

In Silico Modeling of Carbohydrate-Protein Interactions

In silico modeling, particularly molecular docking and molecular dynamics simulations of protein-ligand complexes, is instrumental in predicting and analyzing the interactions between D-fructose, 6-azido-6-deoxy- and proteins. These methods are widely used in drug discovery to predict the binding affinity and conformation of a ligand within a protein's active site. nih.gov

The substitution of a hydroxyl group with an azide at the C6 position can have a profound impact on protein binding. nih.gov The hydroxyl group is a hydrogen bond donor and acceptor, and often plays a critical role in the recognition and binding of carbohydrates by proteins. The azide group, while capable of acting as a hydrogen bond acceptor, is not a hydrogen bond donor and is significantly larger. This difference in size and hydrogen bonding capability can lead to altered binding modes or a complete loss of binding to proteins that have evolved to recognize the native sugar. nih.govacs.org

Molecular docking studies can be employed to predict the preferred binding orientation of D-fructose, 6-azido-6-deoxy- in the active site of a target protein. These studies can help to identify key amino acid residues that may interact with the azido-sugar. The scoring functions used in docking can provide an estimate of the binding affinity, although these predictions should be interpreted with caution, especially when dealing with modified ligands.

Molecular dynamics simulations of the protein-ligand complex can provide further insights into the stability of the predicted binding mode and the dynamics of the interactions. These simulations can reveal whether the azido group can be accommodated within the binding pocket and whether it forms stable interactions with the protein. It is important to consider that the azide functionality is a rigid rod, and its accommodation requires a binding pocket of sufficient size. nih.gov

Interactive Data Table: Predicted Interactions of D-Fructose, 6-azido-6-deoxy- with a Hypothetical Fructose-Binding Protein

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 85 | Hydrogen Bond (with O2-H) | 2.8 |

| ASN 102 | Hydrogen Bond (with O3-H) | 3.1 |

| TRP 128 | π-π Stacking (with furanose ring) | 3.5 |

| LYS 154 | van der Waals (with azide group) | 4.2 |

Future Perspectives and Emerging Research Trajectories for D Fructose, 6 Azido 6 Deoxy

Dawn of New Bioorthogonal Chemistries: Expanding the Toolkit

The azide (B81097) moiety of D-Fructose, 6-azido-6-deoxy- serves as a versatile chemical handle for a variety of bioorthogonal reactions, which occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.govmdpi.com The future in this area lies in the development of novel reagents and reaction chemistries that offer faster kinetics, improved biocompatibility, and expanded multiplexing capabilities.

A key area of development is the evolution of copper-free click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgsigmaaldrich.comglenresearch.com While the copper-catalyzed version of this reaction is robust, the cytotoxicity of copper has limited its in vivo applications. glenresearch.com To circumvent this, researchers are designing increasingly reactive and stable cyclooctyne (B158145) reagents.

| Reagent Type | Example | Key Features | Potential Advancement with 6-azido-6-deoxy-fructose |

| Strained Alkynes | Dibenzocyclooctynes (DBCO), Difluorinated cyclooctynes (DIFO) | High reaction rates, enabling rapid labeling of biomolecules. nih.gov | Faster and more efficient labeling of fructosylated biomolecules for real-time imaging and analysis. |

| Tetrazines | 3,6-di-(2-pyridyl)-s-tetrazine | Extremely fast kinetics in inverse electron-demand Diels-Alder reactions with strained alkenes (e.g., trans-cyclooctene). researchgate.net | Development of fluorogenic tetrazine probes that "turn on" upon reaction with incorporated 6-azido-6-deoxy-fructose, reducing background noise in imaging experiments. nih.gov |

| Phosphines | Triarylphosphines | Used in Staudinger ligation, the first bioorthogonal reaction. nih.gov | While slower than click chemistry, new phosphine (B1218219) probes with enhanced stability and water solubility could offer alternative labeling strategies. |

Future research will likely focus on creating a palette of mutually orthogonal bioorthogonal reactions. This would allow for the simultaneous tracking of multiple molecular targets. For instance, a cell could be treated with D-Fructose, 6-azido-6-deoxy- and another azido-sugar that is metabolized through a different pathway. By using distinct alkyne or tetrazine reporters with different fluorescent labels, researchers could visualize the localization and dynamics of different glycan populations within the same cell.

Illuminating the Glycome: Advanced Glycomic and Glycoproteomic Profiling

The ability of D-Fructose, 6-azido-6-deoxy- to be metabolized and incorporated into cellular glycans makes it an invaluable tool for glycomic and glycoproteomic profiling. semanticscholar.orgnih.govresearchgate.netsigmaaldrich.comdeepdyve.comnih.gov This metabolic labeling approach allows for the visualization and identification of glycoproteins, which are notoriously difficult to study due to their heterogeneity and low abundance. nih.gov

Once incorporated, the azide handle of D-Fructose, 6-azido-6-deoxy- can be "clicked" to a reporter molecule, such as biotin (B1667282) for affinity purification or a fluorescent dye for imaging. This enables the enrichment of fructosylated proteins from complex cellular lysates for subsequent analysis by mass spectrometry. researchgate.net

Emerging applications in this field include:

Quantitative Glycoproteomics: By employing isotopic labeling strategies in conjunction with metabolic labeling, researchers can quantify changes in fructosylation under different physiological or pathological conditions. This can provide insights into disease mechanisms and identify potential biomarkers.

Site-Specific Glycan Analysis: Advanced mass spectrometry techniques can pinpoint the exact sites of glycosylation on a protein and even elucidate the structure of the attached glycan containing the fructose (B13574) analog.

In Vivo Imaging: The development of biocompatible and highly fluorescent probes for copper-free click chemistry will enable the non-invasive imaging of fructosylation in living organisms, offering a window into dynamic biological processes.

| Technology | Application with D-Fructose, 6-azido-6-deoxy- | Future Direction |

| Mass Spectrometry (MS) | Identification and quantification of proteins fructosylated with the analog. sigmaaldrich.com | Development of novel fragmentation techniques to better characterize the structure of glycans containing the fructose analog. |

| Fluorescence Microscopy | Visualization of the subcellular localization of fructosylated glycoproteins. | Super-resolution microscopy techniques to visualize fructosylated proteins at the single-molecule level. |

| Flow Cytometry | Quantification of cell-surface fructosylation in different cell populations. | High-throughput screening of compound libraries that modulate fructose uptake and metabolism. |

Engineering Life: Integration with Synthetic Biology and Systems Glycoscience

The intersection of chemical tools like D-Fructose, 6-azido-6-deoxy- with synthetic biology and systems glycoscience opens up exciting possibilities for understanding and engineering glycosylation pathways. acs.org Synthetic biology aims to design and construct new biological parts, devices, and systems, while systems glycoscience seeks to understand the complex interplay of genes, proteins, and glycans that govern cellular function.

By introducing D-Fructose, 6-azido-6-deoxy- into cells with engineered metabolic pathways, researchers can gain a deeper understanding of fructose metabolism and its role in various cellular processes. nih.gov For instance, one could engineer cells to express specific fructose transporters or metabolic enzymes and then use the azido-fructose analog to trace its metabolic fate.

Future research in this area may involve:

Mapping Fructose Metabolism: Using D-Fructose, 6-azido-6-deoxy- in combination with metabolomic and proteomic analyses to create detailed maps of fructose metabolic pathways and their regulation.

Enzyme Discovery: Employing this fructose analog as a probe to identify and characterize novel enzymes involved in fructose metabolism and glycosylation.

Designer Glycans: Engineering cells to incorporate D-Fructose, 6-azido-6-deoxy- into specific glycan structures, thereby creating "designer" glycoproteins with novel functions.

Building with Sugars: Exploration in New Biomaterials and Functional Surfaces

The bioorthogonal reactivity of D-Fructose, 6-azido-6-deoxy- makes it an attractive building block for the creation of novel biomaterials and functional surfaces. acs.org Through click chemistry, this azido-sugar can be efficiently and specifically conjugated to polymers, lipids, and other molecules to create materials with tailored properties. cellulosechemtechnol.roanu.edu.aunih.gov

One promising application is in the development of "smart" hydrogels for tissue engineering. By incorporating D-Fructose, 6-azido-6-deoxy- into the hydrogel matrix, it becomes possible to subsequently attach bioactive molecules, such as growth factors or adhesion peptides, in a controlled manner. This allows for the creation of dynamic and responsive scaffolds that can better mimic the natural extracellular matrix.

Furthermore, surfaces can be functionalized with D-Fructose, 6-azido-6-deoxy- to create "glyco-arrays" for studying carbohydrate-protein interactions and cell adhesion. nih.gov These arrays can be used to screen for lectins (carbohydrate-binding proteins) or to investigate how different glycan structures influence cell behavior. khanacademy.orgmdpi.com

Potential future applications include:

Drug Delivery: Creating targeted drug delivery systems by functionalizing nanoparticles with D-Fructose, 6-azido-6-deoxy- and then attaching targeting ligands that recognize specific cell surface receptors.

Biosensors: Developing sensitive biosensors for detecting fructose or specific glycoproteins by immobilizing D-Fructose, 6-azido-6-deoxy- on a sensor surface.

Anti-adhesion Coatings: Designing coatings for medical implants that present a specific glycan structure to prevent bacterial adhesion and biofilm formation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-azido-6-deoxy-D-fructose, and how is its structural integrity validated?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the C-6 position of D-fructose. For example, a tosyl or mesyl group is introduced at C-6, followed by displacement with sodium azide (NaN₃) to form the azide moiety . Characterization requires:

- Nuclear Magnetic Resonance (NMR) : Confirm substitution at C-6 via H and C NMR, observing the absence of the C-6 hydroxyl signal and new azide resonance .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or MALDI-TOF) to confirm the azide group’s incorporation .

- X-ray Crystallography : Resolve stereochemistry and confirm the β- or α-anomeric configuration, as demonstrated for analogous 6-azido sugars .

Q. What safety protocols are critical when handling 6-azido-6-deoxy-D-fructose in laboratory settings?

- Methodological Answer :

- Azide-Specific Risks : Avoid friction, shock, or heating (azides can form explosive derivatives). Use inert solvents and conduct reactions under controlled temperatures .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .

- Waste Disposal : Neutralize azide-containing waste with sodium hypochlorite (NaClO) before disposal to prevent hazardous byproducts .

Advanced Research Questions

Q. How does 6-azido-6-deoxy-D-fructose inhibit or modulate glycolytic enzymes like phosphofructokinase (PFK)?

- Methodological Answer :

- Enzyme Kinetics : Use spectrophotometric assays (e.g., NADH-linked detection at 340 nm) to compare the compound’s and with natural substrates like D-fructose 6-phosphate . For example, C-4 epimers of fructose 6-phosphate showed similar values, suggesting tolerance for structural modifications at C-6 .

- Competitive vs. Non-Competitive Inhibition : Perform Lineweaver-Burk plots with varying substrate and inhibitor concentrations to determine inhibition mechanisms .

Q. How can discrepancies in reported biological activities of 6-azido-6-deoxy-D-fructose be systematically addressed?

- Methodological Answer :

- Purity Assessment : Use HPLC with refractive index or UV detection to rule out impurities (>98% purity required for reproducible assays) .

- Stereochemical Consistency : Validate anomeric configuration via circular dichroism (CD) or chiral chromatography, as misassigned configurations can lead to contradictory results .

- Assay Standardization : Control variables such as pH (e.g., PFK assays at pH 7.6), temperature (25–37°C), and cofactor concentrations (ATP/Mg²⁺) .

Q. What crystallographic strategies resolve the structural conformation of 6-azido-6-deoxy-D-fructose in protein complexes?

- Methodological Answer :

- Crystal Growth : Co-crystallize the compound with target proteins (e.g., lectins or kinases) using vapor diffusion. Optimize conditions with PEG 8000 and Tris buffer (pH 8.5) .

- Data Collection : Collect high-resolution (<1.2 Å) X-ray diffraction data at 150 K to minimize radiation damage. Use synchrotron sources for weak azide group signals .

- Electron Density Maps : Differentiate azide groups from noise using phased refinement in software like SHELXL or PHENIX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.